
5-Decyl-2-(4-dodecylphenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Decyl-2-(4-dodecylphenyl)pyridine: is an organic compound with the molecular formula C33H53N . It belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The compound features a pyridine ring substituted with decyl and dodecylphenyl groups, contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Decyl-2-(4-dodecylphenyl)pyridine can be achieved through several methods. One common approach involves the Kröhnke pyridine synthesis , which utilizes α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds . The reaction proceeds under mild conditions, typically in the presence of ammonium acetate, to yield highly functionalized pyridines.
Industrial Production Methods: For industrial-scale production, the Chichibabin synthesis is often employed. This method involves the reaction of aldehydes or ketones with ammonia in the presence of a solid acid catalyst, such as silica-alumina . The process is carried out in the gas phase, making it suitable for large-scale manufacturing.
化学反応の分析
Types of Reactions: 5-Decyl-2-(4-dodecylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, often using halogenating agents or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Organolithium reagents or Grignard reagents in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alkyl-substituted pyridines.
科学的研究の応用
Chemistry: 5-Decyl-2-(4-dodecylphenyl)pyridine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. Pyridine derivatives are known to interact with various biological targets, making them useful in drug discovery .
Medicine: The compound’s potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals. Pyridine derivatives are found in many drugs, including antihistamines and vasodilators .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its stability and reactivity make it suitable for various chemical processes.
作用機序
The mechanism of action of 5-Decyl-2-(4-dodecylphenyl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. In biological systems, it may inhibit or activate certain pathways, leading to its observed effects .
類似化合物との比較
2-(4-Dodecylphenyl)-5-octylpyridine: Similar in structure but with an octyl group instead of a decyl group.
2-(4-Dodecylphenyl)-5-hexylpyridine: Features a hexyl group, leading to different chemical properties.
Uniqueness: 5-Decyl-2-(4-dodecylphenyl)pyridine stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its longer alkyl chains contribute to increased hydrophobicity and potential interactions with lipid membranes, making it distinct from its shorter-chain analogs.
特性
分子式 |
C33H53N |
|---|---|
分子量 |
463.8 g/mol |
IUPAC名 |
5-decyl-2-(4-dodecylphenyl)pyridine |
InChI |
InChI=1S/C33H53N/c1-3-5-7-9-11-13-14-16-17-19-21-30-23-26-32(27-24-30)33-28-25-31(29-34-33)22-20-18-15-12-10-8-6-4-2/h23-29H,3-22H2,1-2H3 |
InChIキー |
MICCUUPQTQIXSC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)CCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2'-(tert-Butyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14895638.png)
![4-Fluoro-2-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14895654.png)
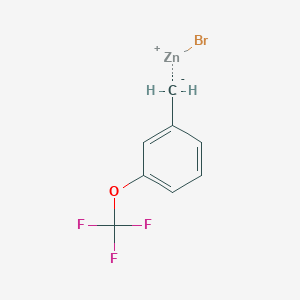
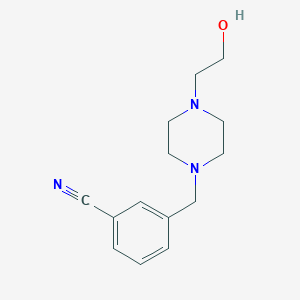
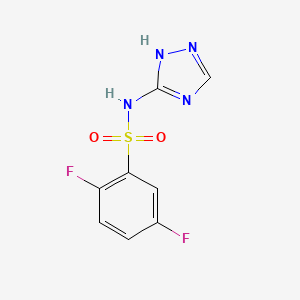
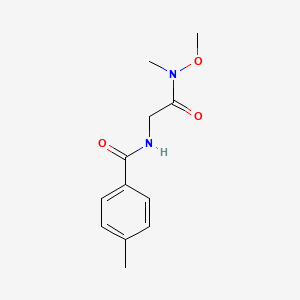

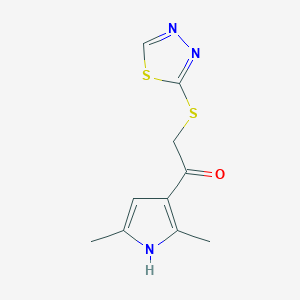
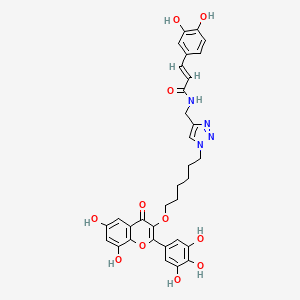
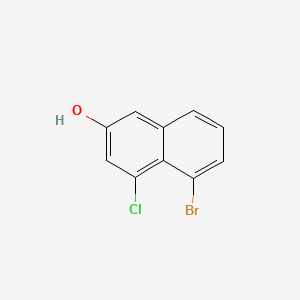
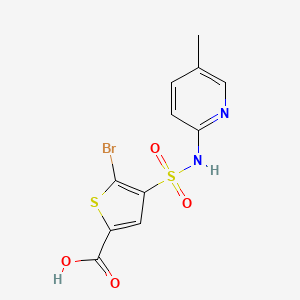

![I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl](/img/structure/B14895703.png)
![2-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14895713.png)
